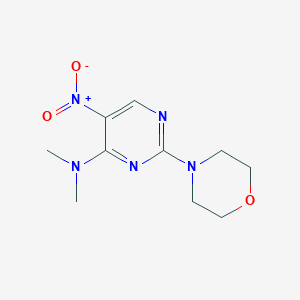
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine (DMNP) is a novel pyrimidine compound with a wide range of applications in scientific research. DMNP is a relatively new compound, first synthesized in 2019, and has been studied for its potential use in a variety of fields. DMNP has been found to have unique properties that make it an attractive candidate for use in a variety of experiments, including those involving biochemical and physiological effects.
Applications De Recherche Scientifique
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications. It has been found to have unique properties that make it an attractive candidate for use in a variety of experiments. This compound has been used in studies of its potential as an antioxidant, its ability to act as a fluorescent probe, and its potential to act as a drug delivery system. It has also been studied for its potential to act as a fluorescent probe for the detection of specific molecules in biological systems.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is not yet fully understood. However, it is believed that this compound interacts with certain proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. This compound may act as an antioxidant, helping to protect cells from damage caused by free radicals. It may also interact with certain proteins and enzymes, leading to changes in the activity of these proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body, including its ability to act as an antioxidant, its potential to act as a drug delivery system, and its potential to act as a fluorescent probe for the detection of specific molecules in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several advantages for use in laboratory experiments. It is a relatively new compound, making it an attractive candidate for use in a variety of experiments. It is also relatively easy to synthesize, making it accessible for researchers. Additionally, this compound is stable in a variety of conditions, making it suitable for use in a variety of experiments.
One limitation of this compound is that its mechanism of action is not yet fully understood. Additionally, the biochemical and physiological effects of this compound are not yet fully understood. As such, it is important for researchers to be aware of the potential risks associated with using this compound in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine in scientific research. These include further studies of its potential as an antioxidant, its ability to act as a fluorescent probe, and its potential to act as a drug delivery system. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action. Finally, further research into the potential applications of this compound in other fields, such as drug development, could lead to new and exciting discoveries.
Méthodes De Synthèse
N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can be synthesized via a two-step process. The first step involves the reaction of 4-amino-5-nitropyrimidine with morpholine in the presence of anhydrous sodium sulfate, anhydrous zinc chloride, and dimethylformamide. This reaction yields this compound as the major product. The second step involves the use of a catalytic hydrogenation reaction to reduce the nitro group of the compound to an amine group.
Propriétés
IUPAC Name |
N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXAVZVSVLFACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
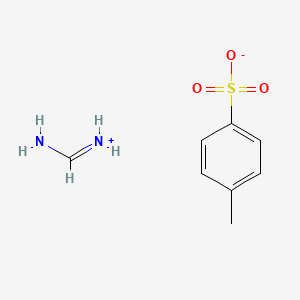
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
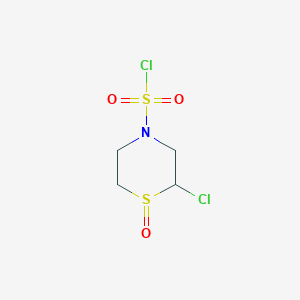
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
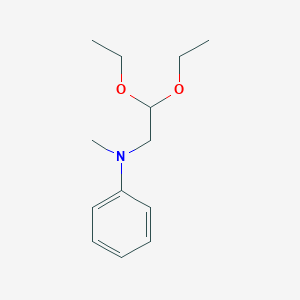
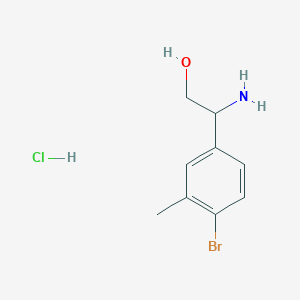
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)